3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde
Description
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a benzyloxy group at position 3, fluorine at position 2, and a trifluoromethyl group at position 5. Its molecular formula is C₁₅H₁₀F₄O₂, with a molecular weight of 298.25 g/mol (calculated). This compound is utilized in organic synthesis, particularly in constructing heterocyclic scaffolds like thiazolidinones and oxadiazoles, due to its reactive aldehyde group and stable fluorine substituents . It is available in purities of 95–97% (CAS: 2379322-26-4 and 74457-87-7) .
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUWNLDWYXULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Introduction of the Fluoro Group: The benzyloxybenzaldehyde is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the 2-position.
Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it useful in creating pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated potential applications in drug development, particularly in designing compounds with enhanced biological activity. The trifluoromethyl group is known to influence metabolic stability and bioavailability.
Material Science
This compound can be utilized in the development of specialty polymers and materials that require specific thermal and chemical resistance properties due to its fluorinated structure.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Fluorinated Compounds in Drug Design | Investigated the role of fluorinated compounds in enhancing drug efficacy | Found that compounds similar to this compound exhibited improved binding affinity to target proteins. |
| Synthesis of Novel Agrochemicals | Explored new methods for synthesizing agrochemicals using fluorinated aldehydes | Demonstrated that derivatives of this compound showed increased efficacy against pests compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural Isomers and Substituent Variations
The table below compares 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde with key analogs:
Key Observations:
Substituent Effects :
- The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or hydrogen). This enhances retention time in gas chromatography (e.g., elutes later than 2-fluoro-5-(trifluoromethyl)benzaldehyde in palm fiber columns) .
- Trifluoromethyl groups at position 5 (vs. 3 or 4 in isomers) modulate electronic effects, stabilizing the aldehyde against nucleophilic attack .
Synthetic Utility: The benzyloxy group acts as a protecting group for hydroxyl, enabling selective deprotection under hydrogenolysis—unlike methoxy or fluoro analogs, which require alternative strategies . Analogs like 2-fluoro-5-(trifluoromethyl)benzaldehyde are used directly in chromatographic separations due to lower molecular weight and polarity .
Cost and Availability :
- The target compound is specialized (priced via inquiry ), whereas simpler analogs like 2-fluoro-5-(trifluoromethyl)benzaldehyde are commercially available at lower cost (¥10,000/5g) .
Physicochemical Properties
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 2-Methoxy-5-(trifluoromethyl)benzaldehyde |
|---|---|---|---|
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.1 | ~2.3 |
| Solubility | Low in water; soluble in DCM, THF | Moderate in polar solvents | High in acetone, DMSO |
| Stability | Stable under inert conditions; sensitive to H₂/Pd-C | Air-stable | Stable to acids/bases |
Notes:
Biological Activity
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique functional groups, which include a benzyloxy group, a fluorine atom, and a trifluoromethyl group. This molecular structure contributes to its potential biological activities and applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanism of action.
The compound has the molecular formula C15H10F4O2 and a molecular weight of 304.24 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it an interesting candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yields and purity. Common methods include:
- Formation of the benzyloxy group : This can be achieved through the reaction of benzyl alcohol with suitable activating agents.
- Introduction of fluorine and trifluoromethyl groups : These modifications are often performed using fluorinating agents in the presence of appropriate catalysts.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including drug-resistant ones. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. The trifluoromethyl group enhances binding affinities with target proteins or enzymes, which may disrupt normal cellular functions and lead to cell death .
Study on Anticancer Activity
A recent investigation into the anticancer properties of related compounds demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231). These compounds caused morphological changes and increased caspase-3 activity, suggesting a potential pathway for inducing cell death through apoptosis .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 1.0 | Apoptosis induction |
| Compound B | 2.5 | Microtubule destabilization |
| This compound | TBD | TBD |
Comparison with Related Compounds
Comparative studies have highlighted the unique biological profile of this compound against structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Benzyloxy and trifluoromethyl groups | Significant antimicrobial properties |
| 3-(Trifluoromethyl)benzaldehyde | Lacks benzyloxy group | Moderate activity |
| 4-(Trifluoromethyl)benzaldehyde | Different substitution pattern | Lower efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
